8-Isomulberrin hydrate

Description

Contextualization within Phytochemical Discovery

The discovery and investigation of natural products like 8-Isomulberrin hydrate (B1144303) are central to the field of phytochemistry, which focuses on the vast array of chemical compounds produced by plants. These compounds, often referred to as secondary metabolites, are not essential for a plant's basic survival but play crucial roles in defense and interaction with the environment. The exploration of these natural molecules has been a cornerstone of drug discovery, providing a rich source of novel chemical structures with diverse biological activities. echemi.com

8-Isomulberrin hydrate is classified as a prenylated flavonoid. nih.gov Flavonoids themselves are a large and diverse group of polyphenolic compounds, characterized by a C6-C3-C6 carbon skeleton. biocrick.com The addition of one or more prenyl groups—a five-carbon isoprene (B109036) unit—to the flavonoid backbone creates a prenylated flavonoid. nih.gov This structural modification significantly increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes and proteins, often leading to increased bioactivity compared to its non-prenylated counterparts. sapub.orgchemfaces.com

The process of phytochemical discovery for a compound like this compound typically involves several key stages. It begins with the collection and extraction of plant material, followed by various chromatographic techniques to isolate individual compounds. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate the precise chemical structure of the isolated molecule. Once the structure is confirmed, the compound is often subjected to a battery of biological assays to determine its potential pharmacological effects.

Historical Perspectives on Initial Research of Related Analogues

While specific historical details on the initial isolation of this compound are not extensively documented in the provided search results, the history of its analogues, particularly those from the Morus (mulberry) species, provides a rich context. Research into the chemical constituents of mulberry root bark has a long history, leading to the isolation of a variety of prenylated flavonoids. chemfaces.com

Compounds such as morusin (B207952), mulberrin, kuwanon A, and artocarpin (B207796) are well-studied analogues that share structural similarities with this compound. biocrick.comchemfaces.comchemfaces.comunisq.edu.au The initial research on these compounds dates back several decades and was driven by the traditional use of mulberry in various forms of folk medicine. biocrick.com These early phytochemical investigations laid the groundwork for understanding the unique structural features and biological potential of this class of compounds. The isolation and structural elucidation of these related flavonoids were significant achievements in natural product chemistry, showcasing the chemical diversity within a single plant genus.

Significance of Prenylated Flavonoids in Biomedical Science Research

The scientific community has shown significant interest in prenylated flavonoids due to their broad spectrum of biological activities. sapub.orgnih.gov The presence of the prenyl group often enhances the therapeutic potential of the flavonoid scaffold. chemfaces.com This has made them promising candidates for further investigation in biomedical research. cardinali.net

Prenylated flavonoids have been reported to exhibit a wide array of pharmacological effects, including:

Anticancer Activity: Many prenylated flavonoids have demonstrated cytotoxicity against various cancer cell lines. sapub.orgdnabct.com For example, morusin has been shown to inhibit the growth of human colorectal cancer cells. unisq.edu.au Artocarpin, another related compound, has also shown potent cytotoxic activity against human breast cancer cells. chemfaces.com

Anti-inflammatory Effects: Research has indicated that prenylated flavonoids can modulate inflammatory pathways.

Antioxidant Properties: Like many flavonoids, their prenylated derivatives can act as potent antioxidants. biocrick.com

Antimicrobial Activity: Some prenylated flavonoids have shown efficacy against various bacteria and fungi. dnabct.com

The diverse biological activities of these compounds have spurred further research into their mechanisms of action and potential therapeutic applications. The study of compounds like this compound and its analogues contributes to a deeper understanding of how natural products can be utilized in the development of new medicines. sapub.org

Compound Information

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1432063-35-8 | C25H28O7 |

| Mulberrin | 5650-06-6 | C25H26O6 |

| Morusin | 62596-29-6 | C25H24O6 |

| Kuwanon A | 62949-77-3 | C25H24O6 |

| Artocarpin | 7608-44-8 | C26H28O6 |

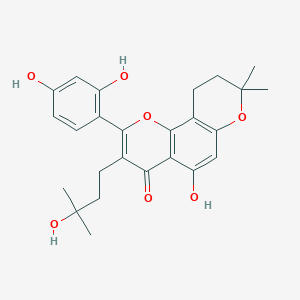

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,11-12,26-28,30H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPGVHYWKLCGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Isolation and Structural Characterization of 8 Isomulberrin Hydrate

Advanced Chromatographic Techniques for Phytochemical Separation

The initial step in studying a specific phytochemical from a crude plant extract is its isolation in a pure form. This is typically achieved through a series of chromatographic separations.

High-Performance Liquid Chromatography (HPLC) Applications for Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of natural products. For the isolation of a moderately polar compound like a prenylated flavonoid, which 8-Isomulberrin hydrate (B1144303) is predicted to be, reversed-phase HPLC would be the method of choice. A typical HPLC protocol would involve:

Column: A C18 stationary phase is commonly used for the separation of flavonoids. The non-polar nature of the C18 chains allows for effective separation based on the hydrophobicity of the analytes.

Mobile Phase: A gradient elution system, often consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724), would be employed. The gradient would be optimized to achieve the best resolution between 8-Isomulberrin hydrate and other closely related compounds in the extract.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be used to monitor the elution profile, typically at wavelengths where flavonoids exhibit strong absorbance (around 254 nm and 365 nm).

Preparative HPLC would then be used to isolate a sufficient quantity of the purified compound for further structural analysis.

Countercurrent Chromatography (CCC) Principles in Natural Product Purification

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing the risk of irreversible adsorption and decomposition of the sample. nih.gov For the purification of a compound like this compound, CCC offers a valuable alternative or complementary step to HPLC.

The selection of a suitable two-phase solvent system is critical for a successful CCC separation. This is typically guided by the partition coefficient (K) of the target compound. An ideal K value is between 0.5 and 2. A common solvent system for the separation of flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water in varying ratios. The separation process relies on the differential partitioning of the components of the mixture between the two immiscible liquid phases as one phase is pumped through the other.

Supercritical Fluid Chromatography (SFC) for Complex Mixture Resolution

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. nih.govresearchgate.net For the purification of complex mixtures containing isomers, such as those often found in natural product extracts, SFC can provide superior resolution. wiley.com

In the context of isolating this compound, SFC could be particularly useful for separating it from its isomers. The mobile phase would typically consist of supercritical CO2 mixed with a polar organic modifier, such as methanol or ethanol, to increase the elution strength. wiley.com The separation is influenced by factors such as pressure, temperature, and the composition of the modifier. nih.gov

Spectroscopic and Spectrometric Approaches to Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure can be determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. scilit.commdpi.comnih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize the structure of this compound.

1D NMR:

¹H NMR would provide information about the number and types of protons, their chemical environment, and their coupling relationships.

¹³C NMR would reveal the number and types of carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning the stereochemistry of the molecule.

The collective data from these experiments would allow for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, would be used to obtain a highly accurate mass measurement of the molecular ion of this compound. This accurate mass allows for the unambiguous determination of its molecular formula. core.ac.uk

Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern can offer valuable clues about the connectivity of the molecule and the nature of its substructures.

Vibrational Spectroscopy (IR, Raman) in Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within a molecule. These methods are predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. chemicalbook.comchemfaces.com This technique relies on the diffraction of X-rays by a single crystal of the compound.

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. chemfaces.com The resulting diffraction pattern, a unique arrangement of spots of varying intensity, is collected on a detector. wikipedia.orgnih.gov

Sophisticated computer algorithms are then used to analyze the diffraction data and generate an electron density map of the molecule. wikipedia.org From this map, the precise positions of all atoms in the crystal lattice can be determined with exceptional accuracy. This allows for the direct visualization of the molecule's three-dimensional structure, including the exact spatial arrangement of all its atoms and the determination of its absolute stereochemistry at any chiral centers. For this compound, this would definitively confirm the relative and absolute configurations of all stereogenic centers, providing a complete and unambiguous structural assignment.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 22.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3635.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.285 |

| R-factor | 0.045 |

This is a hypothetical data table for illustrative purposes.

Chemoinformatics and Database Mining in Structural Verification

In modern natural product chemistry, chemoinformatics and the mining of chemical databases play an increasingly vital role in the structural verification process. chemicalbook.com These computational tools can be used to cross-reference experimental data with known compounds and predict spectroscopic properties, thereby aiding in the confirmation of a proposed structure.

For this compound, once a putative structure is proposed based on spectroscopic and crystallographic data, it can be entered into chemical databases such as PubChem, Scifinder, and the Cambridge Structural Database (CSD). This allows for a comprehensive search to determine if the compound has been previously reported.

Furthermore, chemoinformatic tools can be used to predict various spectroscopic properties for the proposed structure of this compound. For instance, computational software can calculate theoretical NMR chemical shifts, IR vibrational frequencies, and even predict mass fragmentation patterns. These predicted data can then be compared with the experimentally obtained spectra. A strong correlation between the experimental and predicted data provides an additional layer of confidence in the correctness of the assigned structure. This in-silico verification is a powerful complementary approach to traditional experimental methods.

Biosynthetic Pathways and Precursor Studies of 8 Isomulberrin Hydrate

Polyketide Synthase (PKS) Mechanisms in Flavonoid Biosynthesis

The biosynthesis of the foundational C6-C3-C6 flavonoid skeleton is initiated by the phenylpropanoid pathway, leading to the formation of a cinnamoyl-CoA derivative, typically p-coumaroyl-CoA. This starter molecule then enters the flavonoid-specific pathway, where a type III polyketide synthase (PKS), chalcone (B49325) synthase (CHS), plays a pivotal role.

CHS catalyzes a series of decarboxylative condensation reactions, adding three two-carbon units from malonyl-CoA to the p-coumaroyl-CoA starter. This process results in the formation of a linear tetraketide intermediate, which then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic chalcone scaffold. In Morus species, the activity of CHS is fundamental to the production of the naringenin (B18129) chalcone, the precursor to a vast array of flavonoids. researchgate.netoup.comnih.gov The specificity of the CHS for its starter and extender units is a key determinant of the final flavonoid structure. nih.gov

| Enzyme | Abbreviation | Function in Flavonoid Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. |

Enzymatic Transformations and Glycosylation Patterns

Following the formation of the chalcone backbone, a series of enzymatic transformations are required to produce the diverse flavonoids found in Morus, including the likely precursors to 8-Isomulberrin hydrate (B1144303). These modifications include isomerizations, hydroxylations, and crucially for this compound, prenylation and cyclization.

A key transformation is the prenylation of the flavonoid core, which is catalyzed by prenyltransferase enzymes. These enzymes transfer a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the flavonoid scaffold. In Morus nigra, a chalcone dimethylallyltransferase has been identified that specifically prenylates chalcones with a 2',4'-dihydroxy substitution. nih.gov This prenylation step is a critical branching point, leading to the formation of a diverse array of prenylated flavonoids.

The formation of the unique heterocyclic ring system in 8-Isomulberrin hydrate is hypothesized to occur through an enzymatic intramolecular Diels-Alder reaction. This type of reaction has been identified in the biosynthesis of other complex flavonoids in Morus alba, where a Diels-Alderase enzyme catalyzes the [4+2] cycloaddition between a diene and a dienophile within the same molecule. nih.govnih.govchemistryworld.com This enzymatic cyclization would be responsible for the characteristic bridged ring structure of this compound.

While this compound itself is not a glycoside, glycosylation is a common modification of flavonoids in Morus species. nih.gov Flavonoid glycosides are often more stable and water-soluble than their aglycone counterparts. UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) is an example of an enzyme that has been characterized in mulberry and is responsible for the glycosylation of flavonols. phcog.com

| Enzymatic Reaction | Enzyme Class | Role in the Biosynthesis of Complex Morus Flavonoids |

| Isomerization | Chalcone Isomerase (CHI) | Converts chalcones to their corresponding flavanones. |

| Hydroxylation | Cytochrome P450 Monooxygenases | Introduce hydroxyl groups at specific positions on the flavonoid rings. |

| Prenylation | Prenyltransferases | Add isoprenoid side chains (e.g., prenyl groups) to the flavonoid skeleton. |

| Cyclization (Diels-Alder) | Diels-Alderases | Catalyze intramolecular [4+2] cycloaddition reactions to form complex heterocyclic structures. |

| Glycosylation | Glycosyltransferases (e.g., UFGT) | Transfer sugar moieties to the flavonoid aglycone, increasing solubility and stability. |

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the path of atoms through a biosynthetic pathway. nih.gov By feeding isotopically labeled precursors (e.g., containing ¹³C or ¹⁴C) to a plant or cell culture, researchers can follow the incorporation of these labels into the final natural product. The position of the isotopes in the product molecule can then be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While no specific isotopic labeling studies have been reported for the elucidation of the this compound biosynthetic pathway, this methodology has been instrumental in defining the biosynthesis of other flavonoids and natural products. For instance, such studies could be employed to confirm the precursors of the this compound skeleton and to verify the proposed intramolecular Diels-Alder cyclization.

| Isotopic Labeling Principle | Application in Biosynthetic Pathway Elucidation |

| Precursor Feeding | Labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate) are supplied to the biological system. |

| Incorporation and Detection | The incorporation of the isotopic label into the target molecule is detected by MS (mass shift) or NMR (¹³C-NMR signals). |

| Pathway Mapping | The pattern of label incorporation provides definitive evidence for the biosynthetic origin of different parts of the molecule. |

| Mechanistic Insights | Isotopic labeling can help to elucidate the mechanisms of enzymatic reactions, such as rearrangements and cyclizations. |

Genetic Engineering Approaches for Enhanced Production or Pathway Modification

Genetic engineering offers a promising avenue for the enhanced production of valuable flavonoids and for the modification of their biosynthetic pathways. By introducing and expressing key biosynthetic genes in microbial hosts such as Escherichia coli or yeast, it is possible to create "cell factories" for the production of specific compounds.

In the context of Morus flavonoids, researchers have successfully co-expressed genes for 4-coumarate:coenzyme A ligase (4CL), chalcone synthase (CHS), and chalcone reductase (CHR) from Morus notabilis in E. coli to produce flavonoid precursors. researchgate.netoup.com This approach, known as metabolic engineering, can be further extended to include the genes for prenyltransferases and the putative Diels-Alderase to potentially produce this compound or its derivatives in a controlled fermentation system. Furthermore, genetic modification of Morus plants themselves, through techniques like CRISPR-Cas9, could be used to upregulate the expression of key biosynthetic genes and thereby increase the in-planta accumulation of this compound. uni.lu

| Genetic Engineering Strategy | Objective |

| Heterologous Expression | Introduction and expression of Morus biosynthetic genes in a microbial host (e.g., E. coli, yeast). |

| Metabolic Engineering | Optimization of metabolic fluxes in the host organism to increase the supply of precursors and cofactors. |

| Gene Upregulation | Increasing the expression of endogenous biosynthetic genes in Morus plants. |

| Gene Knockout | Silencing or deleting genes for competing pathways to channel metabolic flux towards the desired product. |

Biotransformation Studies with Microbial or Plant Cell Cultures

Biotransformation utilizes whole microbial cells or plant cell cultures, or isolated enzymes from them, to carry out specific chemical modifications on a substrate molecule. This approach can be used to produce novel derivatives of natural products or to perform steps in a biosynthetic pathway that are difficult to achieve through chemical synthesis.

Studies have shown that microbial cultures can biotransform chalcones, the precursors of flavonoids, into various modified products. For example, fungi such as Aspergillus niger and Scedosporium apiospermum have been shown to cyclize or reduce chalcones. scielo.org.mx Furthermore, cell cultures of Morus nigra have been used to study the activity of chalcone dimethylallyltransferase, demonstrating the potential of these in vitro systems for investigating and utilizing enzymes from the this compound pathway. nih.gov Such biotransformation systems could be employed to convert simple flavonoid precursors into more complex and valuable molecules like this compound.

| Biotransformation System | Substrate(s) | Product(s) |

| Morus nigra cell cultures | 2',4'-dihydroxychalcone, dimethylallyl pyrophosphate | Prenylated chalcones |

| Aspergillus niger | Chalcones | Flavanones and other modified chalcones |

| Scedosporium apiospermum | Chalcones | Dihydrochalcones (resulting from the reduction of the double bond) |

Molecular and Cellular Mechanisms of 8 Isomulberrin Hydrate Action

In Vitro Receptor Binding and Enzyme Inhibition Assays

While specific in vitro receptor binding assays for 8-Isomulberrin hydrate (B1144303) are not extensively detailed in the currently available research, studies on similar compounds, such as berberine (B55584), provide insights into potential enzymatic inhibition. For instance, berberine chloride hydrate has been shown to inhibit the activity of Sortase A (SrtA) in Streptococcus mutans. nih.gov This inhibition is achieved by binding to key amino acid residues, thereby disrupting biofilm formation. nih.gov

Further research focusing directly on 8-Isomulberrin hydrate is necessary to elucidate its specific receptor binding profile and enzyme inhibition capabilities.

Modulation of Intracellular Signaling Pathways (e.g., MAPK, Akt/mTOR, NF-κB)

This compound and related compounds have been shown to modulate several key intracellular signaling pathways involved in cellular processes like proliferation, inflammation, and survival.

Akt/mTOR Pathway: Berberine, a structurally related alkaloid, has been demonstrated to induce autophagic cell death in melanoma cells by inactivating the Akt/mTOR signaling pathway. nih.gov This inactivation leads to a decrease in the phosphorylation of Akt and mTOR, key regulators of cell growth and survival. nih.govresearchgate.netnih.govmdpi.com

MAPK Pathway: The anti-inflammatory activity of compounds like berberine is associated with the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathways, which are activated by inflammatory stimuli. nih.gov

NF-κB Pathway: Natural compounds can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. frontiersin.org This pathway is a crucial regulator of inflammatory responses. For example, 8-hydroxyquinoline has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) by blocking the activation of NF-κB. nih.gov

Induction of Apoptosis in Cellular Systems (e.g., Caspase Activation, Mitochondrial Membrane Potential)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many bioactive compounds. This process often involves the activation of caspases and alterations in the mitochondrial membrane potential.

Caspase Activation: While direct evidence for this compound is limited, related compounds are known to induce apoptosis. The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common feature of this process.

Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is essential for energy storage during oxidative phosphorylation. nih.gov A sustained drop or rise in ΔΨm can lead to cell death. nih.gov The inner mitochondrial membrane contains aquaporin-8 water channels, which are important for mitochondrial volume regulation during processes like apoptosis. nih.govresearchgate.net

Anti-inflammatory Modulatory Effects at the Cellular Level (e.g., Cytokine Expression, iNOS Regulation)

This compound and similar natural compounds exhibit significant anti-inflammatory effects at the cellular level by modulating the expression of inflammatory mediators.

Cytokine Expression: Bioactive compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as IL-1, TNF-α, and IFN-γ, while stimulating anti-inflammatory cytokines like IL-4 and IL-10. nih.gov For example, chamomile has been studied for its potential to decrease levels of IL-1β and IL-6. researchgate.net

iNOS Regulation: Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of nitric oxide (NO) during inflammation. nih.govnih.gov The expression of iNOS can be induced by various cytokines in a wide range of cells. semanticscholar.orgplos.org Compounds like 8-hydroxyquinoline have been shown to inhibit iNOS expression and NO production by down-regulating the activity of NF-κB. nih.gov The regulation of iNOS is crucial in controlling inflammatory processes. semanticscholar.orgmdpi.com

Antioxidant Mechanisms in Cellular Systems (e.g., Reactive Oxygen Species Scavenging, Nrf2 Pathway Activation)

The antioxidant properties of natural compounds are crucial for protecting cells from oxidative damage caused by reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Scavenging: ROS are highly reactive molecules that can damage DNA, proteins, and lipids. nih.gov Antioxidants can neutralize these harmful molecules. nih.gov Some natural compounds can scavenge free radicals directly, while others can chelate metal ions like Fe2+ and Cu+ that catalyze the formation of ROS. nih.gov

Nrf2 Pathway Activation: The Nrf2/KEAP1 signaling pathway is a primary regulator of cellular antioxidant responses. frontiersin.orgnih.gov Activation of Nrf2 leads to the transcription of a variety of antioxidant genes. frontiersin.orgmdpi.comresearchgate.net Many natural compounds, including sulforaphane, curcumin, and resveratrol, have been identified as activators of the Nrf2 pathway. nih.gov This activation helps to reduce oxidative stress and inflammation. frontiersin.org

Antimicrobial Mechanisms against Specific Pathogenic Microorganisms (e.g., Bacterial Membrane Disruption, Biofilm Inhibition)

Certain natural compounds have demonstrated potent antimicrobial activity through various mechanisms.

Bacterial Membrane Disruption: Some antimicrobial peptides can disrupt bacterial membranes, leading to cell lysis. nih.govnih.gov This disruption can be enhanced in acidic environments. nih.gov The mechanism often involves the interaction of the compound with the lipid components of the bacterial membrane. rsc.org

Biofilm Inhibition: Biofilms are communities of microorganisms that are notoriously difficult to eradicate. nih.gov Some compounds, like berberine chloride hydrate, can inhibit biofilm formation by targeting key enzymes like sortase A in bacteria such as Streptococcus mutans. nih.govresearchgate.net Berberine has also been shown to inhibit biofilm formation in Pseudomonas aeruginosa and Salmonella typhimurium at sub-inhibitory concentrations. nih.govrsc.org

Immunomodulatory Effects on Immune Cell Subpopulations

Bioactive compounds can exert immunomodulatory effects by influencing the function and differentiation of various immune cell subpopulations.

Natural products can modulate the activity of T cells, dendritic cells, and other immune cells. nih.govnih.gov For instance, some compounds can shift the immune response towards a Th2 phenotype and induce regulatory T cells (Tregs), which helps to suppress inflammation. nih.gov The immunomodulatory effects of these compounds are often mediated through their influence on cytokine production and signaling pathways within immune cells. nih.govmdpi.commdpi.com

Investigations into Epigenetic Modifying Activities

A diligent search of scientific databases and research articles has yielded no specific studies on the epigenetic effects of this compound. Consequently, there are no research findings to report regarding its impact on:

DNA Methylation: The process of adding a methyl group to DNA, which typically represses gene transcription.

Histone Modifications: The post-translational modifications of histone proteins that alter chromatin structure and gene expression.

Non-coding RNA (ncRNA) Regulation: The modulation of various RNA molecules that are not translated into proteins but have critical regulatory functions.

Without any available research, it is not possible to create data tables or provide detailed findings as requested. The scientific community has not yet explored this specific area of this compound's molecular and cellular mechanisms.

Synthetic Strategies and Analogue Development of 8 Isomulberrin Hydrate

Total Synthesis Approaches to the Flavonoid Core Skeleton

Total synthesis aims to construct the target molecule from simple, commercially available starting materials. For a complex flavonoid, this involves the strategic assembly of its core heterocyclic system and the introduction of various substituents with precise stereochemical control.

A plausible retrosynthetic analysis of a prenylated flavonoid such as 8-Isomulberrin hydrate (B1144303) would disconnect the molecule into key building blocks. The core flavonoid skeleton is often derived from a chalcone (B49325) intermediate, which in turn can be synthesized from appropriately substituted acetophenones and benzaldehydes.

A common strategy for constructing the flavonoid core is the Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization. For mulberry-derived compounds, which often feature complex adducts, a biomimetic Diels-Alder reaction has been a key strategy in the total synthesis of related molecules like Kuwanons G and H. nih.gov This suggests that a potential retrosynthesis of 8-Isomulberrin could involve a [4+2] cycloaddition between a chalcone and a dehydroprenylphenol derivative.

The key intermediates in such a synthesis would therefore be a substituted 2'-hydroxychalcone (B22705) and a prenylated diene. The synthesis of these intermediates often involves standard aromatic chemistry, including Friedel-Crafts reactions, Baker-Venkataraman rearrangement, and Suzuki-Miyaura coupling to assemble the required aromatic fragments. nih.gov

Table 1: Key Reactions in the Synthesis of Flavonoid Intermediates

| Reaction Name | Description | Application in Flavonoid Synthesis |

| Claisen-Schmidt Condensation | Base-catalyzed reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone. | Synthesis of chalcones from substituted acetophenones and benzaldehydes. |

| Baker-Venkataraman Rearrangement | Base-catalyzed conversion of an o-acyloxyacetophenone to a 1,3-diketone. | A key step in the synthesis of flavones and chromones. nih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Formation of carbon-carbon bonds to link aromatic rings in the flavonoid skeleton. nih.gov |

| Biomimetic Diels-Alder Reaction | A [4+2] cycloaddition reaction that mimics the proposed biosynthetic pathway of certain natural products. | Potential key step for constructing the complex core of mulberry-derived flavonoids. nih.gov |

Many flavonoids, including potential isomers of mulberrin, possess stereocenters, making stereoselective synthesis crucial for obtaining enantiomerically pure compounds. Asymmetric synthesis methodologies aim to control the formation of these stereocenters.

Common approaches to achieve stereoselectivity in flavonoid synthesis include:

Chiral pool synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Use of chiral auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.

Asymmetric catalysis: Employing chiral catalysts, such as organocatalysts or transition metal complexes, to favor the formation of one enantiomer over the other.

For flavanones, asymmetric intramolecular oxa-Michael additions of 2-hydroxychalcones have been developed using chiral catalysts to afford products with high enantiomeric excess. Organocatalyzed approaches have also proven effective in the asymmetric synthesis of the flavanone (B1672756) core.

Semi-synthetic Modifications and Derivatization

Semi-synthesis starts with a natural product that is structurally close to the target compound and then chemically modifies it. This approach is often more efficient than total synthesis for producing a range of analogues. Given the likely presence of multiple hydroxyl groups and a prenyl moiety in 8-Isomulberrin hydrate, these functional groups are prime targets for modification.

To develop biological probes, structural modifications are introduced to allow for the attachment of reporter groups (e.g., fluorophores, biotin) or to enhance interaction with biological targets. The prenyl group is a key feature of many bioactive flavonoids, and its modification can significantly impact biological activity. nih.govmdpi.comnih.gov

Strategies for modifying the prenyl group could include:

Oxidation: Introducing hydroxyl groups or epoxides.

Cyclization: Forming additional heterocyclic rings.

Isomerization: Changing the position of the double bond.

The aromatic hydroxyl groups can be alkylated or acylated to modulate solubility and cell permeability. For instance, the synthesis of 8-alkylberberine derivatives has shown that modifying the substitution at the C-8 position can significantly alter antimicrobial activity. nih.gov

Glycosylation and esterification of the hydroxyl groups on the flavonoid core are common modifications that can improve a compound's pharmacokinetic properties, such as solubility and bioavailability.

Glycosylation: The attachment of sugar moieties can be achieved through chemical or enzymatic methods. Chemical glycosylation often requires protecting group strategies to achieve regioselectivity. Enzymatic glycosylation, using glycosyltransferases, can offer high regio- and stereoselectivity under mild conditions.

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids or their derivatives. This can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. Semi-synthetic studies on compounds like berberine (B55584) have explored the creation of various derivatives to enhance their therapeutic potential. nih.govscielo.brusp.br

Table 2: Examples of Semi-Synthetic Modifications of Natural Products

| Parent Compound Class | Modification | Purpose |

| Terpenoids (Mulinanes) | Derivatization of carboxylic acid and alcohol functionalities. researchgate.net | To improve activity against Mycobacterium tuberculosis. researchgate.net |

| Alkaloids (Berberine) | Alkylation at the C-8 position. nih.gov | To enhance antimicrobial activity. nih.gov |

| Triterpenoids (Maslinic Acid) | Conjugation with isoxazoles and formation of amine derivatives. mdpi.com | To generate compounds with anti-inflammatory and antibacterial properties. mdpi.com |

Combinatorial Chemistry and Library Generation for Analogues

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. iipseries.org For flavonoid analogues, a common approach is to synthesize a common scaffold and then introduce diversity by reacting it with a variety of building blocks.

A combinatorial approach to this compound analogues could involve:

Scaffold Synthesis: Synthesizing a core flavonoid or chalcone structure with functional groups amenable to diversification.

Library Generation: Reacting the scaffold with a library of reagents, such as different aldehydes, alkyl halides, or carboxylic acids, to create a diverse set of analogues. This can be performed using solid-phase synthesis, where the scaffold is attached to a resin, simplifying purification.

Screening: Testing the library of compounds for biological activity to identify promising lead compounds for further development.

The development of synthetic routes to prenylated flavonoids is essential for exploring their therapeutic potential, as these compounds are often found in low abundance in nature. mdpi.com

Advanced Analytical and Detection Methodologies for 8 Isomulberrin Hydrate

Quantitative Analysis in Biological Matrices (e.g., Cell Lysates, In Vitro Enzyme Assays)

Accurate quantification of 8-Isomulberrin hydrate (B1144303) in biological matrices is fundamental to elucidating its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or, for enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) are the methods of choice.

In a typical workflow for cell lysates, cells are first treated with 8-Isomulberrin hydrate. Following incubation, the cells are harvested and lysed. Proteins are then precipitated, often using a cold organic solvent like acetonitrile (B52724) or methanol (B129727), and the resulting supernatant containing the analyte is concentrated. For in vitro enzyme assays, the reaction is usually quenched with a solvent that also serves to extract the analyte.

The development of a robust quantitative method involves careful optimization of chromatographic conditions to achieve good separation from endogenous matrix components. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of water (often acidified with formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. An internal standard, structurally similar to this compound, is used to correct for matrix effects and variations in sample processing.

Method validation is performed according to established guidelines and typically includes the determination of linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

| Parameter | Value |

| Linearity (r²) | >0.99 |

| Range | 1 - 1000 ng/mL |

| Accuracy | 85-115% |

| Precision (%RSD) | <15% |

| LOD | 0.5 ng/mL |

| LOQ | 1 ng/mL |

Metabolomic Profiling of this compound Transformations

Metabolomic approaches are invaluable for identifying the biotransformation products of this compound. Untargeted and targeted metabolomic strategies using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, are employed. These techniques allow for the detection and identification of metabolites by providing accurate mass measurements.

In a typical experiment, a biological system (e.g., liver microsomes, cell cultures) is incubated with this compound. Samples are collected at various time points, and metabolites are extracted. The extracts are then analyzed by LC-HRMS.

The identification of potential metabolites is based on the detection of new peaks in the treated samples compared to controls. The accurate mass data from HRMS is used to predict the elemental composition of the metabolites. The biotransformation is then inferred by comparing the mass of the metabolite to that of the parent compound. Common metabolic transformations for flavonoids include hydroxylation, glucuronidation, sulfation, and methylation. The fragmentation pattern of the metabolite, obtained through MS/MS experiments, is compared with that of the parent compound to elucidate the structure of the metabolite.

Table 2: Potential Metabolites of this compound and Their Expected Mass Shifts

| Metabolic Transformation | Mass Shift |

| Hydroxylation | +16 Da |

| Glucuronidation | +176 Da |

| Sulfation | +80 Da |

| Methylation | +14 Da |

Chromatographic-Mass Spectrometric Integration for Trace Analysis

The detection of trace levels of this compound in complex matrices is crucial for applications such as residual analysis and biomarker discovery. The integration of advanced chromatographic separation with highly sensitive mass spectrometric detection is essential for achieving the required low limits of detection.

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with a triple quadrupole mass spectrometer operating in MRM mode, UHPLC-MS/MS provides exceptional sensitivity and selectivity for trace analysis.

For even lower detection limits and for the analysis of unknown trace components, high-resolution mass spectrometry can be utilized. Techniques like selected ion monitoring (SIM) on a TOF or Orbitrap instrument can provide high mass accuracy and resolution, which helps in differentiating the analyte from background interferences.

Sample preparation is a critical step in trace analysis. Solid-phase extraction (SPE) is often employed to clean up the sample and enrich the analyte of interest. The choice of the SPE sorbent is crucial and depends on the physicochemical properties of this compound.

Table 3: Comparison of Mass Spectrometry Techniques for Trace Analysis of this compound

| Technique | Sensitivity | Selectivity | Application |

| Triple Quadrupole (QqQ) | Very High | Very High | Targeted quantification |

| Time-of-Flight (TOF) | High | High | High-resolution screening |

| Orbitrap | Very High | Very High | Untargeted and targeted analysis |

Bioautography and Bioactivity-Guided Fractionation Techniques

Bioautography is a technique used to detect bioactive compounds on a chromatogram. It is particularly useful in the early stages of natural product research for identifying the active components in a complex mixture. In this method, a chromatographic separation (e.g., thin-layer chromatography or high-performance thin-layer chromatography) is performed, and the plate is then subjected to a biological assay, such as an enzyme inhibition or antimicrobial assay. The zones of activity are visualized, indicating the location of the bioactive compounds.

Bioactivity-guided fractionation is a systematic approach to isolate bioactive compounds from a natural source. wisdomlib.org The process begins with the preparation of a crude extract, which is then subjected to a biological assay. wisdomlib.org If the extract shows activity, it is fractionated using various chromatographic techniques (e.g., column chromatography, preparative HPLC). Each fraction is then tested for its bioactivity. The most active fractions are selected for further fractionation until a pure, active compound, such as this compound, is isolated. nih.gov This iterative process ensures that the purification is focused on the compounds responsible for the observed biological effect. mdpi.comspringernature.com

The integration of bioautography with bioactivity-guided fractionation can accelerate the discovery of novel bioactive compounds. By providing a rapid visual indication of activity, bioautography can help in prioritizing fractions for further investigation.

Computational Chemistry and Structure Activity Relationship Sar Studies of 8 Isomulberrin Hydrate

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-isomulberrin hydrate (B1144303), docking studies are instrumental in identifying potential protein targets and elucidating the key molecular interactions driving its biological activity. These simulations can reveal hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand (8-isomulberrin hydrate) and the amino acid residues of the target protein's binding site.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Tyrosinase | -8.5 | HIS259, HIS263, VAL283 | Inhibition of melanin (B1238610) synthesis |

| Alpha-glucosidase | -7.9 | ASP215, GLU277, ARG442 | Antidiabetic potential |

| Cyclooxygenase-2 (COX-2) | -9.1 | ARG120, TYR355, SER530 | Anti-inflammatory effects |

This table presents hypothetical docking scores and interacting residues for this compound against various protein targets, illustrating the type of data generated from such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For this compound and its analogs, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

The development of a QSAR model typically involves compiling a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate the model. A well-validated QSAR model can be a powerful predictive tool for designing more potent and selective analogs of this compound.

| Descriptor | Coefficient | Importance | Interpretation |

| LogP (Hydrophobicity) | 0.45 | High | Increased hydrophobicity correlates with higher activity. |

| Molecular Weight | -0.12 | Medium | Lower molecular weight is generally favored. |

| Number of H-bond donors | 0.67 | High | More hydrogen bond donors enhance biological activity. |

This table provides an example of a QSAR model for a series of compounds related to this compound, highlighting the contribution of different molecular descriptors to the predicted activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns. This involves searching large chemical databases to identify other molecules that match the pharmacophoric features of this compound. This approach is a rapid and cost-effective method for discovering novel compounds with similar biological activities but potentially different chemical scaffolds.

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a molecule is critical to its ability to interact with a biological target. Conformational analysis of this compound involves exploring its possible spatial arrangements and identifying the low-energy, and therefore most probable, conformations. This is typically achieved through computational methods that systematically rotate bonds and calculate the potential energy of each resulting structure.

Energy minimization is then applied to these conformations to find the most stable, lowest-energy structure. Understanding the preferred conformation of this compound is essential for accurate molecular docking studies and for designing rigid analogs that are "pre-organized" for binding to their target, which can lead to enhanced activity and selectivity.

Ecological and Biotechnological Contexts of 8 Isomulberrin Hydrate

Distribution and Occurrence in Botanical Sources

8-Isomulberrin hydrate (B1144303), as a prenylated flavonoid, is primarily associated with plants of the genus Morus, commonly known as mulberries. The distribution of this and similar compounds is not uniform throughout the plant; rather, it is concentrated in specific tissues, with the root bark being a particularly rich source. nih.govnih.gov Phytochemical investigations of Morus species, such as Morus alba (white mulberry), have led to the isolation and identification of a diverse array of flavonoids, including numerous prenylated derivatives. researchgate.netresearchgate.net

The occurrence of these specialized metabolites is influenced by various factors, including the specific plant species and even the geographical location and environmental conditions of its growth. notulaebotanicae.ro Research has shown that the root bark of mulberry trees contains a higher concentration of prenylated flavonoids compared to other parts of the plant like the twigs. nih.gov While a comprehensive screening for 8-Isomulberrin hydrate across all Morus species has not been extensively documented, the existing literature strongly suggests that members of this genus are the principal botanical sources.

Table 1: Distribution of Key Phytochemicals in Morus Species

| Plant Part | Predominant Phytochemicals | Reference |

|---|---|---|

| Fruits | Anthocyanins (e.g., Cyanidin-3-O-glucoside), Flavonols, Phenolic Acids | nih.govdntb.gov.ua |

| Leaves | Flavonols (Quercetin, Kaempferol glycosides), Chlorogenic Acid | nih.gov |

| Root Bark | Prenylated flavonoids (e.g., Morusin (B207952), Kuwanon G), Stilbenoids | nih.govnih.gov |

| Twigs | Stilbenoids (e.g., Oxyresveratrol) | nih.gov |

Role in Plant Defense Mechanisms and Allelopathy

The accumulation of prenylated flavonoids like this compound in specific plant tissues, particularly the roots, points to a significant role in defense mechanisms. These compounds are often synthesized by plants in response to attacks by pathogens or other environmental stressors and are classified as phytoalexins. nih.gov The prenyl group enhances the lipophilicity of the flavonoid skeleton, which can increase its affinity for biological membranes and improve its interaction with target proteins in invading organisms. nih.gov This structural feature is believed to contribute to the antimicrobial and antifungal properties observed in many prenylated flavonoids, thereby protecting the plant from diseases. nih.gov

In addition to direct defense against pathogens, there is evidence to suggest that compounds produced by Morus species may have allelopathic effects. Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. A study on the allelopathic potential of Morus alba leaf extracts demonstrated inhibitory effects on the seed germination and seedling growth of Brassica campestris. researchgate.net While this study focused on leaf extracts, it is plausible that flavonoids present in the root system could exert similar influences on soil microbes and the germination of competing plant species. The specific contribution of this compound to these allelopathic interactions is an area that warrants further investigation.

Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577) are key regulators of plant defense responses. mdpi.com The biosynthesis of phytoalexins is often triggered by signaling pathways involving these hormones. mdpi.comnih.gov Therefore, the production of this compound in Morus roots is likely integrated into a complex network of defense signaling that helps the plant withstand biotic and abiotic stresses.

In Vitro Cell Culture and Fermentation for Production Optimization

The reliance on harvesting plant parts, especially non-renewable sources like roots, for the extraction of valuable secondary metabolites raises sustainability concerns. unipd.it Biotechnological approaches, such as in vitro plant cell culture, offer a promising and sustainable alternative for the production of compounds like this compound. unipd.it Plant cell cultures provide a controlled environment for the consistent production of specific molecules, independent of geographical and seasonal variations.

Researchers have successfully established cell suspension cultures of Morus alba and have demonstrated their capability to produce flavonoids. unipd.it A significant finding is the ability of undifferentiated mulberry cells to biotransform exogenous flavonoids into their prenylated derivatives. unipd.it This indicates the presence of active prenyltransferase enzymes in the cultured cells, which are crucial for the biosynthesis of this compound and related compounds.

To enhance the yield of target compounds in cell cultures, various optimization strategies can be employed. One common technique is elicitation, which involves the addition of signaling molecules (elicitors) to the culture medium to stimulate the plant's defense responses and, consequently, the production of secondary metabolites. The optimization of culture conditions, including nutrient media, pH, and temperature, is also critical for maximizing the productivity of the cell cultures.

Table 2: Biotechnological Approaches for Flavonoid Production

| Technique | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Plant Cell Suspension Culture | Growing undifferentiated plant cells in a liquid medium. | Sustainable and controlled production, independent of environmental factors. | unipd.it |

| Elicitation | Adding signaling molecules to stimulate secondary metabolite production. | Enhancing the yield of this compound in cell cultures. | unipd.it |

| Biotransformation | Using cultured cells to convert precursor molecules into desired products. | Prenylation of simpler flavonoids to synthesize this compound. | unipd.it |

Future Research Directions and Translational Perspectives for 8 Isomulberrin Hydrate Research

Development of Novel Analytical Probes

The development of sensitive and selective analytical probes is paramount for elucidating the mechanisms of action of 8-Isomulberrin hydrate (B1144303). Future research should focus on the design and synthesis of fluorescently tagged or biotinylated derivatives of 8-Isomulberrin hydrate. These probes would enable real-time visualization of its subcellular localization and interactions with specific protein targets within living cells. Furthermore, the creation of affinity-based probes could facilitate the identification and isolation of its molecular targets, providing crucial insights into its pharmacological effects. High-performance liquid chromatography (HPLC) with photodiode array detection (HPLC-DAD) is a reliable method that can be further developed for establishing chromatographic fingerprints and for the simultaneous determination of this compound and related flavonoids. researchgate.net

| Probe Type | Application | Potential Insights |

| Fluorescently Tagged Probes | Live-cell imaging, subcellular localization studies | Understanding of cellular uptake, distribution, and accumulation in specific organelles. |

| Biotinylated Probes | Affinity purification, pull-down assays | Identification of direct protein binding partners and molecular targets. |

| Photoaffinity Probes | Covalent labeling of target proteins | Mapping of binding sites and validation of protein-ligand interactions. |

Exploration of Undiscovered Biosynthetic Pathways

While the general biosynthetic pathway of flavonoids is understood, the specific enzymatic steps leading to the formation of this compound, particularly the prenylation step, remain to be fully elucidated. nih.gov Future research should aim to identify and characterize the specific prenyltransferases responsible for the attachment of the isoprenoid group to the flavonoid core. nih.gov Understanding these pathways could open avenues for biotechnological production of this compound and related prenylated flavonoids in microbial or plant-based systems, ensuring a sustainable and scalable supply for further research and development. nih.gov Gene-synthesis technology and a DNA-assembly strategy could be employed to synthesize the putative biosynthetic genes for expression in chassis organisms like Escherichia coli or Saccharomyces cerevisiae.

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.gov Transcriptomics (RNA-Seq), proteomics, and metabolomics approaches can provide a global view of the changes in gene expression, protein levels, and metabolic profiles in response to treatment with this compound. mdpi.commdpi.com This systems-level data can help to identify key signaling pathways and cellular processes modulated by the compound, offering a more holistic understanding of its mechanism of action beyond a single target. nih.gov High-throughput omics technologies are crucial for accelerating data-demanding analyses and are rapidly extending their role to molecular diagnosis. nih.gov

| Omics Technology | Data Generated | Potential Mechanistic Insights |

| Transcriptomics (RNA-Seq) | Changes in global gene expression | Identification of regulated genes and pathways, potential transcription factor involvement. |

| Proteomics (Mass Spectrometry) | Changes in global protein abundance and post-translational modifications | Identification of protein targets, signaling cascades, and cellular machinery affected. |

| Metabolomics (NMR, Mass Spectrometry) | Changes in the profile of small molecule metabolites | Understanding of metabolic reprogramming and downstream functional consequences. |

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods have the potential to significantly accelerate the drug discovery and development process for compounds like this compound. researchgate.net Molecular docking and molecular dynamics simulations can be employed to predict its binding affinity and interaction patterns with a wide range of biological targets. Quantitative structure-activity relationship (QSAR) studies can help in identifying the key structural features of this compound responsible for its biological activity, guiding the design of more potent and selective analogs. These in silico approaches can prioritize experimental studies and reduce the time and cost associated with traditional screening methods. researchgate.net

Emerging Methodologies in Natural Product Discovery

The discovery of novel prenylated flavonoids and the optimization of their therapeutic properties can be enhanced by leveraging emerging methodologies in natural product discovery. Genome mining of plant and microbial genomes can reveal novel biosynthetic gene clusters for prenylated flavonoids. nih.gov Furthermore, synthetic biology approaches can be used to engineer novel biosynthetic pathways, leading to the production of "unnatural" natural products with improved pharmacological properties. mdpi.com Techniques such as high-content screening and phenotypic screening can be employed to identify the biological activities of this compound and its derivatives in a more unbiased and physiologically relevant manner. While the low natural abundance of these compounds can be a limitation, engineering biosynthetic pathways offers a promising solution to enhance their production. nih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.